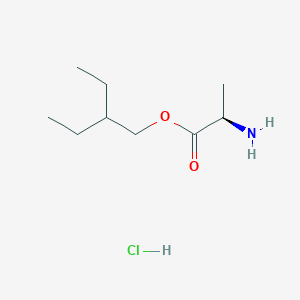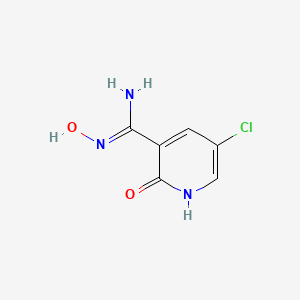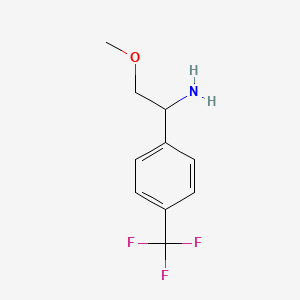
5-Bromo-8-cyclopropylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-cyclopropylquinoline is an organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group at the 8th position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-cyclopropylquinoline typically involves the bromination of 8-cyclopropylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinoline N-oxides or reduction reactions to yield dihydroquinolines.
Coupling Reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form various biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Coupling Reactions: Palladium catalysts, along with boronic acids or alkenes, are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-8-cyclopropylquinoline, 5-thio-8-cyclopropylquinoline, etc.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-8-cyclopropylquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 5-Bromo-8-cyclopropylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
5-Bromoquinoline: Lacks the cyclopropyl group, making it less sterically hindered.
8-Cyclopropylquinoline: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Chloro-8-cyclopropylquinoline: Similar structure but with a chlorine atom instead of bromine, which can alter its electronic and steric properties.
Uniqueness: 5-Bromo-8-cyclopropylquinoline is unique due to the combination of the bromine atom and the cyclopropyl group, which together enhance its chemical reactivity and potential biological activity. This dual modification allows for a broader range of applications and interactions compared to its analogs.
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
5-bromo-8-cyclopropylquinoline |
InChI |
InChI=1S/C12H10BrN/c13-11-6-5-9(8-3-4-8)12-10(11)2-1-7-14-12/h1-2,5-8H,3-4H2 |
InChI Key |
RTTCJDDYIFJZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)






